molecular formula C40H59FN4O4 B591442 Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- CAS No. 1404053-62-8

Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-

Cat. No.: B591442
CAS No.: 1404053-62-8
M. Wt: 678.934
InChI Key: PHSIFPYMPWYHSE-UHFFFAOYSA-N
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Properties

CAS No.

1404053-62-8

Molecular Formula

C40H59FN4O4

Molecular Weight

678.934

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate

InChI

InChI=1S/C40H59FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-37(46)48-35-18-17-25-45-39(35)42-30(2)33(40(45)47)24-28-44-26-22-31(23-27-44)38-34-21-20-32(41)29-36(34)49-43-38/h20-21,29,31,35H,3-19,22-28H2,1-2H3

InChI Key

PHSIFPYMPWYHSE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Synonyms

Paliperidone Heptadecanoate;  9-Hydroxyrisperidone Heptadecanoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves multiple steps, including the formation of the benzisoxazole ring, the piperidine ring, and the heptadecanoic acid ester linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives .

Mechanism of Action

The mechanism of action of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves its interaction with dopamine receptors in the brain. This compound is believed to modulate neurotransmission by binding to these receptors and influencing the release and uptake of dopamine, thereby affecting mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness makes it a valuable tool in neurological research and drug development .

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